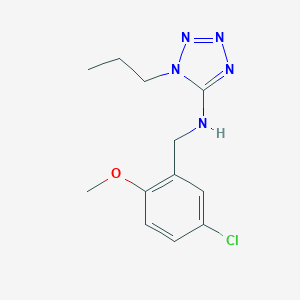

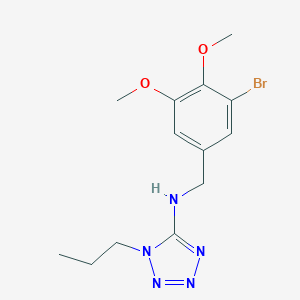

![molecular formula C18H20N2O2 B268198 3-[(phenylacetyl)amino]-N-propylbenzamide](/img/structure/B268198.png)

3-[(phenylacetyl)amino]-N-propylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(phenylacetyl)amino]-N-propylbenzamide, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain reliever and anesthetic. It was first synthesized in 1960 by Paul Janssen and his team at Janssen Pharmaceutica. Fentanyl is a potent analgesic, with a potency 50-100 times greater than that of morphine. Due to its high potency, it is often used in medical settings for the management of severe pain, such as during surgery or for cancer patients.

Wirkmechanismus

3-[(phenylacetyl)amino]-N-propylbenzamide works by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters, such as substance P, which are involved in the transmission of pain signals. This leads to a reduction in the perception of pain.

Biochemical and Physiological Effects

3-[(phenylacetyl)amino]-N-propylbenzamide has a number of biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and respiratory arrest. It can also cause sedation, nausea, vomiting, and constipation. 3-[(phenylacetyl)amino]-N-propylbenzamide can also cause effects on the cardiovascular system, such as hypotension and bradycardia.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(phenylacetyl)amino]-N-propylbenzamide has a number of advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for the use of smaller doses. This can be useful in experiments where minimizing the amount of drug administered is important. However, its high potency can also make it more difficult to accurately measure and administer. 3-[(phenylacetyl)amino]-N-propylbenzamide can also be difficult to dissolve in some solvents, which can limit its use in certain experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on 3-[(phenylacetyl)amino]-N-propylbenzamide. One area of research could focus on the development of new formulations or delivery methods that could reduce the risk of respiratory depression and other side effects. Another area of research could focus on the development of new drugs that target the same opioid receptors as 3-[(phenylacetyl)amino]-N-propylbenzamide but with fewer side effects. Additionally, research could focus on the development of new drugs that target other pain pathways, such as the cannabinoid or glutamate pathways.

Synthesemethoden

The synthesis of 3-[(phenylacetyl)amino]-N-propylbenzamide involves the reaction of N-phenyl-N-propanamide with phenethylbromide in the presence of sodium amide. The resulting product is then reacted with acetyl chloride to form N-phenyl-N-propanoyl-phenethylamine. This compound is then reacted with aniline in the presence of acetic anhydride to form 3-[(phenylacetyl)amino]-N-propylbenzamide.

Wissenschaftliche Forschungsanwendungen

3-[(phenylacetyl)amino]-N-propylbenzamide has been extensively studied for its use in pain management. It is commonly used in medical settings for the management of severe pain, such as during surgery or for cancer patients. 3-[(phenylacetyl)amino]-N-propylbenzamide is also used in the treatment of chronic pain, such as in patients with neuropathic pain or fibromyalgia.

Eigenschaften

Produktname |

3-[(phenylacetyl)amino]-N-propylbenzamide |

|---|---|

Molekularformel |

C18H20N2O2 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

3-[(2-phenylacetyl)amino]-N-propylbenzamide |

InChI |

InChI=1S/C18H20N2O2/c1-2-11-19-18(22)15-9-6-10-16(13-15)20-17(21)12-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,19,22)(H,20,21) |

InChI-Schlüssel |

RURFFYJJYWBPGP-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |

Kanonische SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

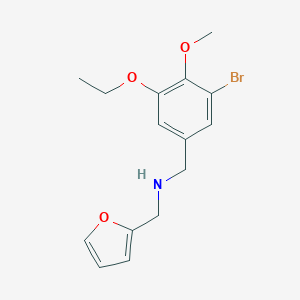

![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

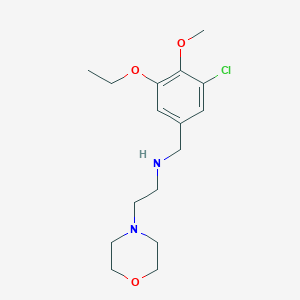

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

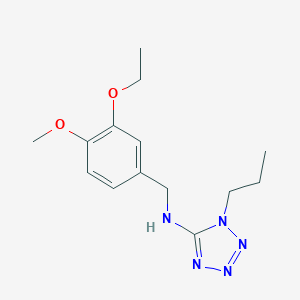

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)

![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)